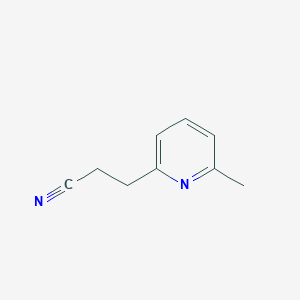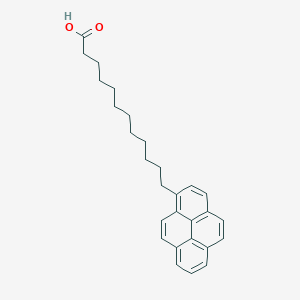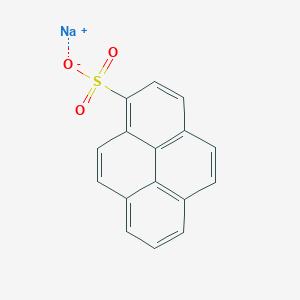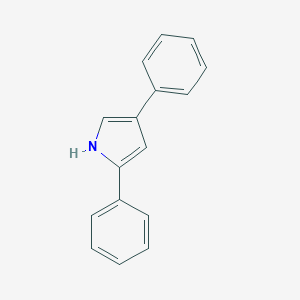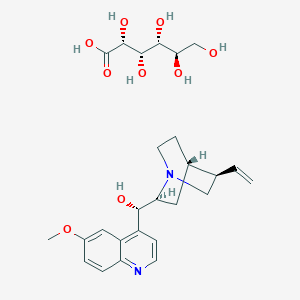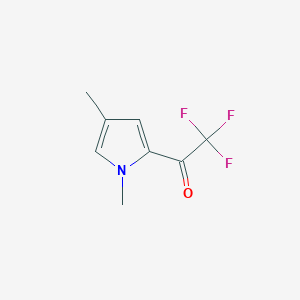
1-(1,4-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one, commonly known as DPTFE, is a synthetic compound that belongs to the class of pyrroles. It is a widely used chemical in scientific research, particularly in the field of organic chemistry. DPTFE is a highly reactive compound that is used as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of DPTFE is not well understood. However, it is believed to act as an electrophile and undergo nucleophilic addition reactions with various nucleophiles such as amines and enolates. The trifluoromethyl group in DPTFE enhances its reactivity and selectivity towards certain nucleophiles.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of DPTFE. However, it has been reported to exhibit antibacterial and antifungal activities. It has also been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to elucidate the exact mechanism of action and potential therapeutic applications of DPTFE.
Avantages Et Limitations Des Expériences En Laboratoire
DPTFE has several advantages as a reagent in lab experiments. It is readily available, easy to handle, and has a long shelf-life. It is also highly reactive and selective towards certain nucleophiles, making it a valuable tool in organic synthesis. However, DPTFE has some limitations. It is a toxic and hazardous compound that requires careful handling and disposal. It is also relatively expensive compared to other reagents.
Orientations Futures
There are several future directions for the use of DPTFE in scientific research. One potential application is in the development of new drugs. The unique chemical properties of DPTFE make it a valuable tool in the discovery of new drugs with improved efficacy and selectivity. Another potential application is in the synthesis of complex organic molecules. DPTFE can be used as a building block in the synthesis of natural products and pharmaceuticals. Further studies are needed to explore the full potential of DPTFE in scientific research.
Conclusion:
In conclusion, 1-(1,4-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one is a valuable compound in scientific research. Its unique chemical properties make it a valuable tool in the development of new synthetic methodologies and in the discovery of new drugs. Although there is limited information available on its biochemical and physiological effects, further studies are needed to elucidate its potential therapeutic applications. The use of DPTFE in scientific research is expected to grow in the future, and it is likely to play an important role in the development of new drugs and the synthesis of complex organic molecules.
Méthodes De Synthèse
The synthesis of DPTFE involves the reaction of 1,4-dimethylpyrrole with 2,2,2-trifluoroacetophenone in the presence of a strong base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The product is obtained in high yield and purity by simple workup procedures.
Applications De Recherche Scientifique
DPTFE is widely used in scientific research as a reagent in various chemical reactions. It is used as a key intermediate in the synthesis of several biologically active compounds, such as pyrrole-based natural products and pharmaceuticals. DPTFE is also used as a building block in the synthesis of complex organic molecules. Its unique chemical properties make it a valuable tool in the development of new synthetic methodologies and in the discovery of new drugs.
Propriétés
Numéro CAS |
128887-06-9 |
|---|---|
Nom du produit |
1-(1,4-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one |
Formule moléculaire |
C8H8F3NO |
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
1-(1,4-dimethylpyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-6(12(2)4-5)7(13)8(9,10)11/h3-4H,1-2H3 |
Clé InChI |
BKVXFYSDYUGGJJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=C1)C(=O)C(F)(F)F)C |
SMILES canonique |
CC1=CN(C(=C1)C(=O)C(F)(F)F)C |
Synonymes |
Ethanone, 1-(1,4-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)
![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)

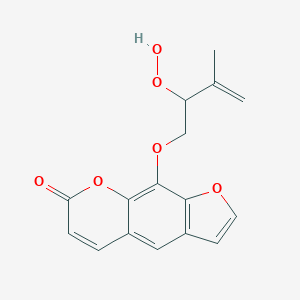




![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)
